2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol is a complex organic compound with the molecular formula and a molecular weight of 292.12 g/mol. This compound is notable for its structural features, which include a dichlorinated pyridopyrimidine moiety attached to a phenolic group. The compound's unique structure suggests potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is identified by the Chemical Abstracts Service number 1956376-01-4 and can be synthesized through various chemical methods. It is derived from pyrido[2,3-d]pyrimidine derivatives, which are known for their biological activities.
2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a chlorinated phenolic compound, which can exhibit diverse chemical properties and biological activities.
The synthesis of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol typically involves several steps:
The molecular structure of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol can be represented by its SMILES notation: Oc1ccccc1-c1ccc2c(Cl)nc(Cl)nc2n1
.
The chemical reactivity of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol may involve various types of reactions:
The mechanism of action for 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol is largely dependent on its interactions at the molecular level:
The applications of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol are primarily in scientific research:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7